Cas no 1105199-05-0 (3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole)

3-Phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a specialized heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group and a mesitylsulfonylmethyl moiety. This structure imparts unique reactivity and stability, making it valuable in medicinal chemistry and materials science applications. The electron-withdrawing sulfonyl group enhances the compound's potential as an intermediate in nucleophilic substitution reactions, while the oxadiazole ring contributes to its utility as a bioisostere in drug design. Its crystalline nature and well-defined molecular architecture facilitate precise synthetic modifications. The compound is particularly useful in the development of pharmacologically active molecules and functional materials due to its balanced lipophilicity and structural rigidity.
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole structure
1105199-05-0 structure
Product name:3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS No:1105199-05-0
MF:C18H18N2O3S
MW:342.412123203278
CID:5386617

3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-5-[(2,4,6-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
    • 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
    • Inchi: 1S/C18H18N2O3S/c1-12-9-13(2)17(14(3)10-12)24(21,22)11-16-19-18(20-23-16)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
    • InChI Key: DHWNBLRBXZHWRG-UHFFFAOYSA-N
    • SMILES: O1C(CS(C2=C(C)C=C(C)C=C2C)(=O)=O)=NC(C2=CC=CC=C2)=N1

3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-6551-5μmol
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-6551-20mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-6551-2mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-6551-3mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-6551-4mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-6551-2μmol
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-6551-1mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-6551-5mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-6551-10μmol
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-6551-15mg
3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
1105199-05-0 90%+
15mg
$89.0 2023-04-26

Additional information on 3-phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

3-Phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole: A Comprehensive Overview

3-Phenyl-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, also known by its CAS registry number CAS No. 1105199-05-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two adjacent oxygen and nitrogen atoms. The structure of this compound is characterized by a phenyl group attached to the third position of the oxadiazole ring and a sulfonylmethyl group derived from 2,4,6-trimethylbenzene at the fifth position. These structural features contribute to its unique chemical properties and reactivity.

The synthesis of 3-phenyl-5-(sulfonylmethyl)-1,2,4-oxadiazole typically involves a multi-step process that includes the formation of the oxadiazole core followed by functionalization at specific positions. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex heterocycles. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of oxadiazoles while maintaining high yields and purity. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more environmentally friendly.

The compound's chemical stability and reactivity make it an attractive candidate for various applications. One of the most notable applications is in the field of pharmaceuticals. The oxadiazole ring is known for its ability to act as a bioisostere for other heterocycles such as imidazoles or pyridines. This property allows 3-phenyl derivatives to potentially mimic the biological activity of other drug candidates while offering improved pharmacokinetic profiles. Recent studies have explored the use of this compound as a lead molecule in anti-inflammatory and antitumor drug discovery programs.

In addition to its pharmaceutical applications, CAS No. 1105199-05-0 has shown promise in materials science. The sulfonyl group attached to the oxadiazole ring introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. This makes it a potential candidate for use in organic electronics or as a component in advanced materials such as polymers or coatings. Researchers have investigated its role in enhancing the thermal stability and mechanical properties of polymer composites.

The latest research on this compound has focused on its catalytic applications. The combination of an electron-rich aromatic ring (phenyl group) and an electron-withdrawing sulfonyl group creates a unique electronic environment that can facilitate various catalytic transformations. For example, recent studies have demonstrated that this compound can act as an efficient catalyst in cross-coupling reactions—a key area in organic synthesis for constructing complex molecules with high precision.

From an environmental standpoint, understanding the degradation pathways and toxicity profile of 3-phenyl derivatives is crucial for their safe application in industrial processes. Recent eco-toxicological studies have evaluated its potential impact on aquatic ecosystems under various exposure conditions. These studies suggest that while the compound exhibits moderate toxicity under acute exposure conditions, chronic exposure at lower concentrations may not pose significant risks to non-target species.

In conclusion, CAS No. 1105199-05-0, or 3-phenyl-(sulfonylmethyl)-oxadiazole, represents a versatile building block with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a functional material and a bioactive molecule. As research continues to uncover new synthetic methods and applications for this compound, its role in advancing science and technology is expected to grow significantly.

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